1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide
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Overview
Description
1-Amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide, also known as AHNP, is a chemical compound that has been widely used in scientific research due to its unique properties. AHNP is a cyclohexane-based compound that contains an amino group, a hydroxy group, and a nitro group. This compound has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.
Mechanism of Action
The mechanism of action of 1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide is not well understood, but it is believed to involve the reduction of the nitro group to an amino group by nitroreductases. This reduction reaction generates reactive intermediates that can interact with proteins and other biomolecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the induction of oxidative stress, and the activation of apoptotic pathways. These effects have been observed in a variety of cell types, including cancer cells and normal cells.
Advantages and Limitations for Lab Experiments
1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide has several advantages as a research tool, including its stability, solubility, and ease of synthesis. However, it also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are many potential future directions for research on 1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide. One area of interest is the development of new synthetic methods for producing 1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide and related compounds. Another area of interest is the use of 1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide as a tool for studying the metabolism of nitroaromatic compounds in microorganisms. Additionally, 1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide could be used as a starting point for the development of new drugs or other therapeutic agents that target specific biochemical or physiological processes.
Synthesis Methods
1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dinitrophenol with cyclohexanone and subsequent reduction of the resulting 2,4-dinitrophenylcyclohexanone to the corresponding amino alcohol. The amino alcohol can then be converted to the carboxamide derivative using standard peptide coupling reagents.
Scientific Research Applications
1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide has been widely used in scientific research as a tool for studying various biochemical and physiological processes. For example, it has been used as a substrate for measuring the activity of enzymes such as nitroreductases and as a probe for studying protein-ligand interactions. 1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide has also been used as a model compound for studying the metabolism of nitroaromatic compounds in bacteria and other microorganisms.
properties
IUPAC Name |
1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-13(6-2-1-3-7-13)12(18)15-10-8-9(16(19)20)4-5-11(10)17/h4-5,8,17H,1-3,6-7,14H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKHUGSRRWYQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(2-hydroxy-5-nitrophenyl)cyclohexane-1-carboxamide |
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